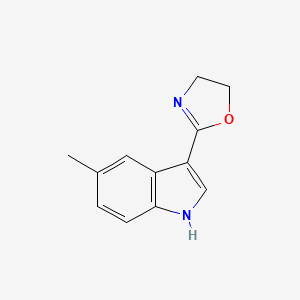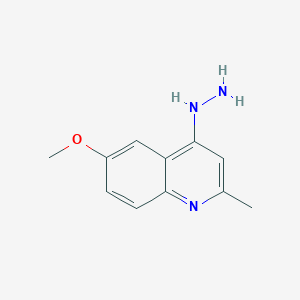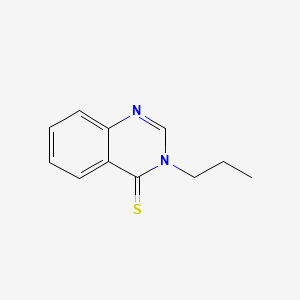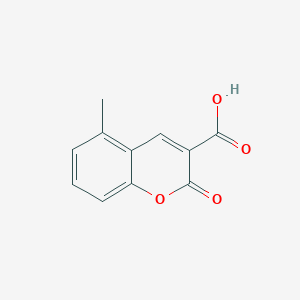
2-(Chloromethyl)-4-cyanonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-cyanonaphthalene is an organic compound that belongs to the naphthalene family It is characterized by the presence of a chloromethyl group at the second position and a cyano group at the fourth position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-cyanonaphthalene typically involves the chloromethylation of 4-cyanonaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-cyanonaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups.
Oxidation: Products include naphthalene carboxylic acids or aldehydes.
Reduction: Products include naphthylamines.
科学研究应用
2-(Chloromethyl)-4-cyanonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and bioactive compounds.
Materials Science: It is utilized in the production of advanced materials such as polymers and dyes.
Biological Studies: The compound is used in the study of enzyme interactions and protein modifications.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-cyanonaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The cyano group can participate in various reactions, including reduction and hydrolysis, leading to the formation of different functional groups. These reactions enable the compound to interact with biological molecules and pathways, making it useful in medicinal chemistry and biochemistry .
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-4-methoxynaphthalene
- 2-(Chloromethyl)-4-nitronaphthalene
- 2-(Chloromethyl)-4-aminonaphthalene
Uniqueness
2-(Chloromethyl)-4-cyanonaphthalene is unique due to the presence of both a chloromethyl and a cyano group on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis. The cyano group enhances the compound’s reactivity and allows for further functionalization, distinguishing it from other similar compounds .
属性
分子式 |
C12H8ClN |
|---|---|
分子量 |
201.65 g/mol |
IUPAC 名称 |
3-(chloromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8ClN/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7H2 |
InChI 键 |
BCABTQRYYBLRTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)








![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)


![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

